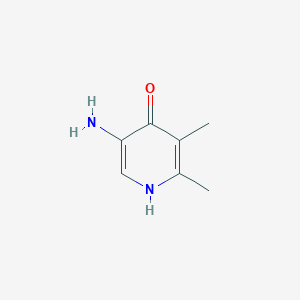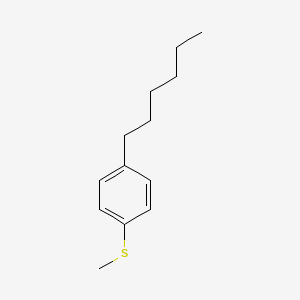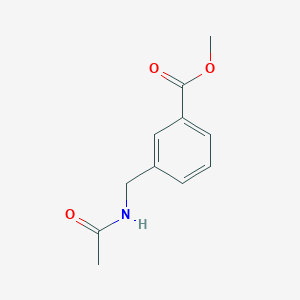
Methyl 3-(acetamidomethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(acetamidomethyl)benzoate is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It is a white to yellow solid at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: COC(=O)C1=CC=CC(CNC©=O)=C1 . This notation provides a textual representation of the compound’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, similar compounds have been involved in various reactions. For instance, methyl benzoate has been used in nitration reactions and reactions with Grignard reagents .Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 207.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.作用机制
Mode of Action
The mode of action of Methyl 3-(acetamidomethyl)benzoate is not fully understood. As a benzamide derivative, it may share some of the properties of this class of compounds. For instance, some benzamides are known to inhibit specific enzymes, which can lead to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Benzamides can participate in a variety of biochemical reactions, such as ester hydrolysis . .
实验室实验的优点和局限性
Methyl 3-(acetamidomethyl)benzoate has several advantages as a reagent in laboratory experiments. It is inexpensive, readily available, and easy to use. It is also relatively non-toxic and has low reactivity, making it safe to use in a laboratory setting. One limitation of this compound is that it is not a very versatile reagent and can only be used to modify the structure of molecules in a limited number of ways.
未来方向
The potential applications of Methyl 3-(acetamidomethyl)benzoate are still being explored. Possible future directions include the use of this compound in the development of new drugs, the synthesis of novel compounds, and the study of its biochemical and physiological effects. Additionally, further research is needed to determine the optimal conditions for using this compound in laboratory experiments, as well as to identify new ways to modify molecules using this compound.
合成方法
Methyl 3-(acetamidomethyl)benzoate can be synthesized by reacting benzaldehyde with acetic anhydride in the presence of a base catalyst such as sodium acetate. The reaction produces a mixture of this compound and the corresponding para-isomer, 4-acetamidomethylbenzoic acid. The mixture can be separated by chromatography or other methods and the purified this compound can then be isolated.
科学研究应用
Methyl 3-(acetamidomethyl)benzoate is commonly used in scientific research as a reagent or intermediate in the synthesis of various compounds. In organic synthesis, it is used to form amides, esters, and other compounds. In pharmaceutical synthesis, it is used to produce drugs such as antibiotics and antifungals. In biochemical research, it is used to detect and quantify proteins, carbohydrates, and other molecules.
安全和危害
Methyl 3-(acetamidomethyl)benzoate is classified as a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective gloves, eye protection, and face protection, and not eating, drinking, or smoking when using this product .
属性
IUPAC Name |
methyl 3-(acetamidomethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-7-9-4-3-5-10(6-9)11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGBCGZTMDREDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

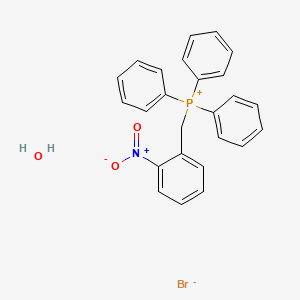
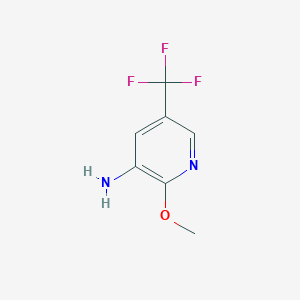

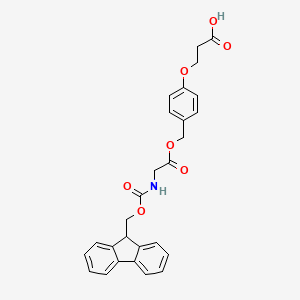
![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)


![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)
![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)
